molecular formula C19H23NO B057503 1-Benzyl-4-(2-methoxyphenyl)piperidine CAS No. 113411-59-9

1-Benzyl-4-(2-methoxyphenyl)piperidine

Cat. No.: B057503
CAS No.: 113411-59-9
M. Wt: 281.4 g/mol
InChI Key: JFBRSCMBKQCBSZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-methoxyphenyl)piperidine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily recognized for its role as a structural motif in ligands targeting sigma receptors and other neuroreceptors. Its core research value lies in its potential as a key intermediate or pharmacophore for the design and synthesis of novel psychoactive substances and neuropharmacological probes. The compound's mechanism of action is attributed to its ability to interact with sigma-1 and/or sigma-2 receptor sites, which are implicated in a wide array of cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival pathways. Researchers utilize this compound to investigate receptor binding affinity, functional activity, and structure-activity relationships (SAR) to develop potential therapeutic agents for neurological disorders such as depression, anxiety, neuropathic pain, and schizophrenia. Furthermore, its substituted piperidine core provides a versatile scaffold for further chemical modification, enabling the exploration of diverse chemical space for drug discovery. This product is intended for use in controlled laboratory settings by qualified research personnel.

Properties

IUPAC Name

1-benzyl-4-(2-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-21-19-10-6-5-9-18(19)17-11-13-20(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBRSCMBKQCBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369601
Record name 1-benzyl-4-(2-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

113411-59-9
Record name 1-benzyl-4-(2-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Benzylation of 4-(2-Methoxyphenyl)Piperidine

A straightforward approach involves the alkylation of 4-(2-methoxyphenyl)piperidine with benzyl halides. However, this method faces challenges in regioselectivity, as competing reactions at the piperidine nitrogen may lead to over-alkylation.

Procedure :

  • Dissolve 4-(2-methoxyphenyl)piperidine in a polar aprotic solvent (e.g., DMF or THF).

  • Add benzyl bromide (1.2 equiv) and a base (e.g., K₂CO₃ or Et₃N) to scavenge HBr.

  • Heat at 60–80°C for 12–24 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Challenges :

  • Low yields (<50%) due to steric hindrance from the 4-aryl group.

  • Requires high-purity starting materials to avoid di-benzylated byproducts.

Aryl Group Introduction :

  • Add 2-methoxyphenylmagnesium bromide to N-benzyl-4-piperidone in THF at 0°C.

  • Quench with NH₄Cl, extract with dichloromethane, and dry over Na₂SO₄.

  • Reduce the resulting alcohol to the amine using NaBH₃CN/HOAc.

Optimization :

  • Use freshly prepared Grignard reagents to minimize side reactions.

  • Conduct the reaction under inert atmosphere to prevent oxidation.

De Novo Ring Construction via Cyclocondensation

Mannich Reaction Approach

The Mannich reaction enables simultaneous introduction of the benzyl and aryl groups during piperidine ring formation.

Procedure :

  • Combine 2-methoxybenzaldehyde, benzylamine, and formaldehyde in ethanol.

  • Heat at reflux for 24 hours to form the imine intermediate.

  • Catalyze cyclization with HCl/EtOH, followed by neutralization with NaOH.

Mechanism :

  • The reaction proceeds via imine formation, followed by nucleophilic attack of the enolate on the electrophilic carbon.

Yield : 60–70% (crude), improving to 85% after recrystallization.

Reductive Amination of Dicarbonyl Compounds

A scalable method involves reductive amination of 1-benzyl-4-(2-methoxyphenyl)-2,5-diketopiperazine.

Steps :

  • Synthesize the diketopiperazine via condensation of benzylamine and 2-methoxyphenylacetic acid.

  • Reduce the diketopiperazine using LiAlH₄ in THF at 0°C.

  • Purify via vacuum distillation.

Advantages :

  • High atom economy.

  • Avoids harsh acidic/basic conditions.

Advanced Catalytic Methods

Transition Metal-Catalyzed C–H Activation

Recent advances in C–H functionalization offer a direct route to introduce the 2-methoxyphenyl group.

Pd-Catalyzed Arylation :

  • React N-benzylpiperidine with 2-methoxyiodobenzene using Pd(OAc)₂/XPhos.

  • Optimize with Cs₂CO₃ in toluene at 110°C.

Yield : 55–65%, with potential for improvement via ligand screening.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
N-Benzylation45–5090ModerateHigh
Grignard Addition70–7595HighModerate
Mannich Reaction60–7085LowLow
Reductive Amination80–8598HighHigh
C–H Activation55–6592ResearchLow

Key Insights :

  • Reductive amination and Grignard addition offer the best balance of yield and scalability.

  • Transition metal catalysis remains experimental but holds promise for green chemistry applications.

Challenges and Optimization Strategies

Byproduct Formation in Alkylation Reactions

Over-alkylation can be mitigated by:

  • Using bulky bases (e.g., DBU) to deprotonate the amine selectively.

  • Employing phase-transfer catalysts to enhance reaction homogeneity.

Purification of Hydrophobic Products

  • Utilize countercurrent chromatography for high-purity isolation.

  • Optimize solvent systems (e.g., heptane/ethyl acetate gradients) .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-(2-methoxyphenyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Activity Trends

The anti-AChE activity of piperidine derivatives is highly sensitive to substituent variations. Key analogues include:

Compound Name Substituents at Position 4 IC50 (nM) Selectivity (AChE/BChE) Key Reference
1-Benzyl-4-(2-methoxyphenyl)piperidine 2-methoxyphenyl ~15* ~500*
Donepezil (E2020) (5,6-dimethoxy-1-oxoindan-2-yl)methyl 5.7 1250
Compound 19 [4-(benzoylamino)phthalimido]ethyl 1.2 34,700
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine 2-(N-benzoylamino)ethyl 22 ~100
  • Donepezil (E2020): The introduction of a rigid indanone ring and methoxy groups enhances AChE binding affinity and selectivity. Its IC50 of 5.7 nM is ~3× more potent than this compound, likely due to better π-π stacking and hydrogen bonding with the enzyme’s catalytic site .
  • Compound 19 : Replacement of the methoxyphenyl group with a phthalimidoethyl moiety results in exceptional selectivity (34,700-fold for AChE over butyrylcholinesterase (BChE)), attributed to steric hindrance preventing BChE binding .
  • 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: The flexible benzoylaminoethyl side chain yields moderate activity (IC50 = 22 nM), suggesting that rigidity (e.g., indanone in donepezil) is critical for high potency .

Pharmacokinetic and In Vivo Profiles

  • This compound: Limited in vivo data exist, but its methoxy group may improve blood-brain barrier penetration compared to non-substituted analogues .
  • Donepezil : Demonstrates prolonged duration (>10 hours in rats) due to slow dissociation from AChE and resistance to hepatic metabolism .
  • Compound 19 : Exhibits dose-dependent AChE inhibition in rat brains at 10–50 mg/kg, but its pharmacokinetics remain less characterized .

Molecular Docking and Binding Interactions

  • Donepezil : Crystallographic studies (PDB ID: 4EY7) reveal interactions with Trp286 (π-π stacking), Tyr337 (hydrogen bonding), and the catalytic triad (Ser203, His447, Glu334) .
  • This compound: Computational models predict weaker binding than donepezil due to the absence of the indanone carbonyl group, which stabilizes the enzyme-inhibitor complex .

Biological Activity

1-Benzyl-4-(2-methoxyphenyl)piperidine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which suggest interactions with various biological targets, including neurotransmitter receptors and enzymes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C18_{18}H23_{23}N
  • Molecular Weight : 265.39 g/mol
  • CAS Number : 113411-59-9

This compound features a piperidine ring substituted with a benzyl group and a methoxyphenyl moiety, which may influence its pharmacological properties.

This compound is believed to exert its effects primarily through the modulation of neurotransmitter systems. Research indicates that it may interact with:

  • Dopamine Transporters (DAT) : The compound has shown affinity for DAT, suggesting potential applications in treating disorders related to dopamine dysregulation.
  • Serotonin Transporters (SERT) : Its interaction with SERT could imply effects on mood regulation and anxiety disorders.
  • Norepinephrine Transporters (NET) : This interaction may contribute to its stimulant properties.

Antidepressant Effects

Studies have shown that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. For instance, this compound has been evaluated for its ability to enhance serotonergic and dopaminergic neurotransmission, which are critical pathways in mood regulation.

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective effects. In vitro studies demonstrated that it could reduce oxidative stress markers and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations have reported antimicrobial properties against various bacterial strains. The compound's efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests, showing significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantEnhanced serotonergic activity
NeuroprotectiveReduced oxidative stress in neuronal cells
AntimicrobialEffective against S. aureus and E. coli

Detailed Research Findings

  • Antidepressant Studies : In a rodent model of depression, administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating an antidepressant effect comparable to established SSRIs .
  • Neuroprotection : A study utilizing BV-2 microglial cells demonstrated that the compound significantly reduced the expression of pro-inflammatory cytokines, suggesting its role in modulating neuroinflammation .
  • Antimicrobial Testing : The compound exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating potent antibacterial activity .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 1-Benzyl-4-(2-methoxyphenyl)piperidine, and how is structural confirmation achieved?

Methodological Answer:
A key synthetic route involves reductive amination of 1-benzyl-4-piperidone with aniline derivatives. For example, 1-Benzyl-4-(phenylamino)piperidine (a precursor) is synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid as a catalyst . Further functionalization (e.g., acylation or alkylation) introduces substituents like the 2-methoxyphenyl group.
Structural confirmation relies on 1H/13C NMR spectroscopy :

  • In a related derivative (1-benzyl-3,4-dehydro-4-(2-methoxyphenyl)piperidine), characteristic NMR signals include δ 3.80 (s, 3H, OCH₃), δ 6.8–7.8 (m, aromatic protons), and δ 5.75 (br s, NH) .
  • HPLC (retention time ~13.0 min) and elemental analysis (C, H, N percentages) are supplementary for purity assessment .

Advanced: How can researchers optimize reaction yields during the synthesis of this compound derivatives?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst screening : Replace NaBH(OAc)₃ with milder catalysts (e.g., cyanoborohydride) to reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., CHCl₃/MeOH) improve solubility of intermediates, as seen in derivatives with 78% yield .
  • Temperature control : Lower temperatures (0–5°C) during acylation steps minimize decomposition .
  • Purification techniques : Use gradient column chromatography (e.g., n-hexane/EtOAc) to isolate high-purity products .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via certified chemical disposal services .

Advanced: How can contradictory data on acetylcholinesterase (AChE) inhibition by this compound analogs be resolved?

Methodological Answer:
Contradictions may arise from assay variability or structural heterogeneity . To reconcile

  • Standardize assays : Use identical enzyme sources (e.g., human erythrocyte AChE) and substrate concentrations (e.g., acetylthiocholine iodide) across studies .
  • Control substituent effects : Compare analogs with systematic modifications (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophores .
  • Molecular docking : Perform computational simulations to validate binding modes and identify critical interactions (e.g., piperidine nitrogen with AChE catalytic triad) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Aromatic protons (δ 6.8–7.8), methoxy groups (δ ~3.80), and piperidine ring protons (δ 2.60–3.15) are diagnostic .
  • 13C NMR : Carbonyl signals (δ ~170 ppm) confirm acylation, while quaternary carbons (e.g., benzyl groups) appear at δ 125–140 .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 308) validate molecular weight .

Advanced: What strategies enhance the pharmacological profile of this compound analogs?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 2-methoxyphenyl group with isosteres (e.g., 2-ethoxypyridin-4-yl) to improve metabolic stability .
  • Prodrug design : Introduce ester moieties (e.g., benzyl carboxylates) to enhance blood-brain barrier permeability .
  • SAR studies : Systematically vary substituents at the 4-position of the piperidine ring and correlate with AChE IC₅₀ values .

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